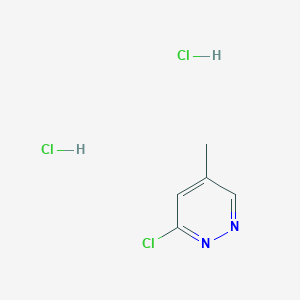
3-Chloro-5-methylpyridazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-methylpyridazine dihydrochloride is an organic compound with the molecular formula C5H7Cl3N2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methylpyridazine dihydrochloride typically involves the following steps:
Condensation Reaction: 3-Chloropyridine is reacted with methyl ethyl ketone to form 3-Chloro-5-methylpyridine.
Oxidation Reaction: The 3-Chloro-5-methylpyridine is then oxidized using hydrogen peroxide to yield 3-Chloro-5-methylpyridazine.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-5-methylpyridazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield corresponding amines.
Substitution: Halogen substitution reactions can occur, leading to the formation of various substituted pyridazines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridazines and their derivatives, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
3-Chloro-5-methylpyridazine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-methylpyridazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its interaction with nucleophilic sites on proteins and other biomolecules .
Comparación Con Compuestos Similares
3-Chloro-5-methylpyridazine: The parent compound without the dihydrochloride group.
3-Chloro-5-(trifluoromethyl)pyridazine: A similar compound with a trifluoromethyl group instead of a methyl group.
Uniqueness: Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain industrial and research applications .
Propiedades
Fórmula molecular |
C5H7Cl3N2 |
|---|---|
Peso molecular |
201.48 g/mol |
Nombre IUPAC |
3-chloro-5-methylpyridazine;dihydrochloride |
InChI |
InChI=1S/C5H5ClN2.2ClH/c1-4-2-5(6)8-7-3-4;;/h2-3H,1H3;2*1H |
Clave InChI |
LDKHJRCWLBEIPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN=C1)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



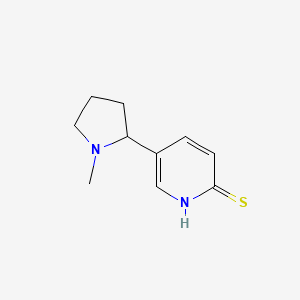

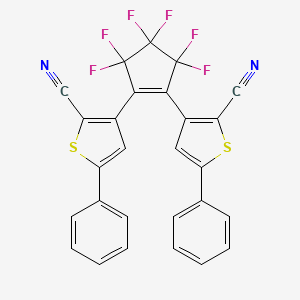

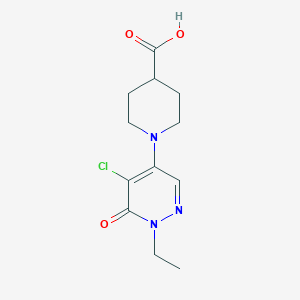


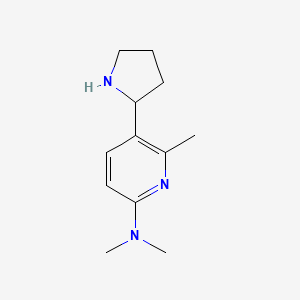




![7-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B11813883.png)
